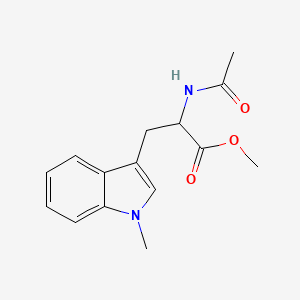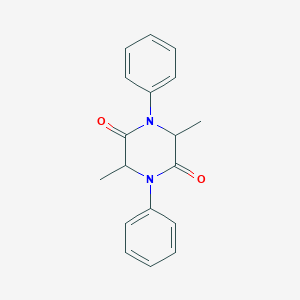
3,6-Dimethyl-1,4-diphenylpiperazine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-1,4-diphenylpiperazine-2,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions . The reaction conditions often include the use of solvents like toluene and catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product yield and purity.
化学反応の分析
Types of Reactions
3,6-Dimethyl-1,4-diphenylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketopiperazine derivatives, while reduction can produce amine derivatives.
科学的研究の応用
3,6-Dimethyl-1,4-diphenylpiperazine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Industry: Utilized in the production of polymers and other materials due to its stable structure.
作用機序
The mechanism of action of 3,6-Dimethyl-1,4-diphenylpiperazine-2,5-dione involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
類似化合物との比較
Similar Compounds
1,4-Diphenyl-2,5-dioxopiperazine: Similar in structure but lacks the methyl groups at positions 3 and 6.
3,6-Dimethylpiperazine-2,5-dione: Similar core structure but without the phenyl groups.
Uniqueness
3,6-Dimethyl-1,4-diphenylpiperazine-2,5-dione is unique due to the presence of both methyl and phenyl groups, which contribute to its distinct chemical and biological properties. This combination of substituents enhances its stability and potential for diverse applications .
特性
CAS番号 |
77868-73-6 |
|---|---|
分子式 |
C18H18N2O2 |
分子量 |
294.3 g/mol |
IUPAC名 |
3,6-dimethyl-1,4-diphenylpiperazine-2,5-dione |
InChI |
InChI=1S/C18H18N2O2/c1-13-17(21)20(16-11-7-4-8-12-16)14(2)18(22)19(13)15-9-5-3-6-10-15/h3-14H,1-2H3 |
InChIキー |
ZXSTZXXZIJVOIN-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)N(C(C(=O)N1C2=CC=CC=C2)C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



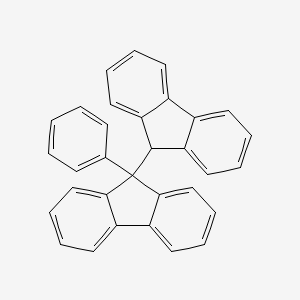
![2,4-Pentanedione, 3-[(diethylamino)methylene]-1,1,1,5,5,5-hexafluoro-](/img/structure/B14438261.png)
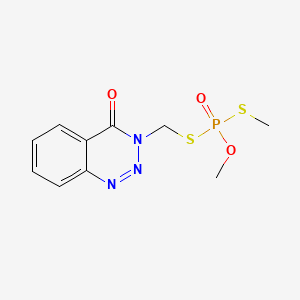
![N-[8-(2-Hydroxyethanesulfonyl)naphthalen-2-yl]acetamide](/img/structure/B14438271.png)
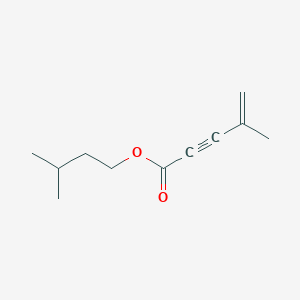
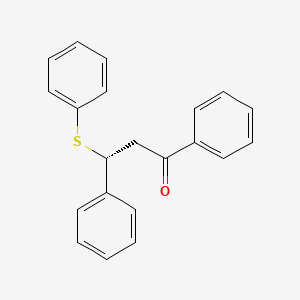
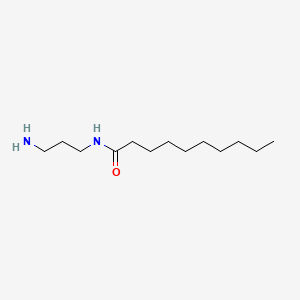
![Acetamide, N-[2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]phenyl]-](/img/structure/B14438285.png)
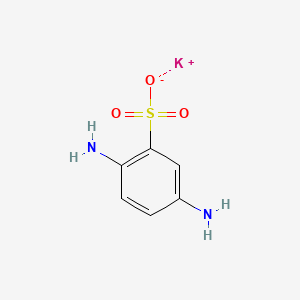
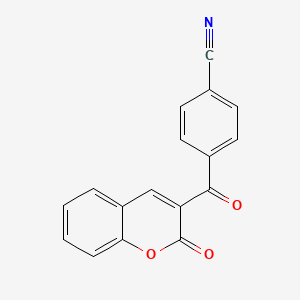
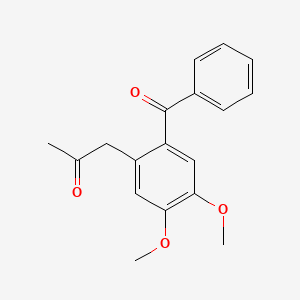
![N-[2-(2-Chlorophenyl)propan-2-yl]-2-phenylacetamide](/img/structure/B14438316.png)
